HDAC6 vs. HDAC1 Selectivity Ratio as a Procurement Decision Metric
The target compound exhibits a pronounced selectivity for HDAC6 over HDAC1. In a standardized fluorescent HDAC assay at pH 8.0, its IC50 against HDAC6 is 29.3 nM, whereas against HDAC1 the IC50 is 13,200 nM—a 450-fold difference [1]. This contrasts sharply with the highly potent but non-selective Compound 4 from the same patent series, which shows an IC50 of 1.46 nM against HDAC1 [2]. For users requiring HDAC6-preferential inhibition with measurable HDAC1 sparing, the target compound offers a quantifiably distinct window absent in equipotent pan-inhibitors.
| Evidence Dimension | HDAC6/HDAC1 selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 29.3 nM; HDAC1 IC50 = 13,200 nM; Selectivity Ratio = 450 |
| Comparator Or Baseline | Compound 4 (US9249087, potent analog): HDAC1 IC50 = 1.46 nM; HDAC6 data not available; inferred pan-potency profile |
| Quantified Difference | Target compound is ~9,000-fold less potent against HDAC1 than Compound 4, but retains nanomolar HDAC6 activity |
| Conditions | Fluorescently-labeled acetylated lysine substrate; pH 8.0; recombinant human HDAC isoforms (BindingDB assay ID linked to US Patent US9249087B2) |
Why This Matters
This selectivity ratio directly impacts experimental design: a researcher seeking HDAC6 inhibition without confounding Class I HDAC effects can use the 450-fold window as a quantitative justification for selecting CAS 921786-18-7 over pan-active alternatives.
- [1] BindingDB. BDBM218167 (US9249087, Compound 10). HDAC6 IC50 = 29.3 nM and 35 nM (duplicate entries); HDAC1 IC50 = 13,200 nM. Fluorescent HDAC assay, pH 8.0. University of Illinois US Patent Affinity Data. View Source
- [2] BindingDB. BDBM218227 (US9249087, Table 1, Compound 4). HDAC1 IC50 = 1.46 nM. Fluorescent HDAC assay, pH 8.0. View Source
